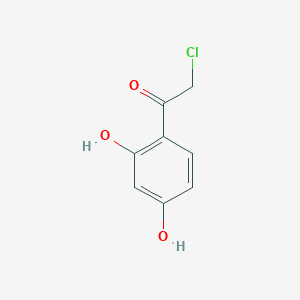

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYLMJSVVVYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368377 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-92-3 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Intermediate

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, also known as 4-chloroacetylresorcinol, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its molecular architecture, featuring a reactive chloroacetyl group and a dihydroxyphenyl moiety, makes it a versatile building block for constructing more complex molecules, particularly heterocyclic compounds like flavonoids, which are known for their diverse pharmacological activities. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, delving into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of alternative synthetic strategies.

The Predominant Pathway: Friedel-Crafts Acylation of Resorcinol

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. This electrophilic aromatic substitution reaction offers a direct route to the desired product.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation is a classic C-C bond-forming reaction. The mechanism involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride through coordination with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

A Technical Guide to the Friedel-Crafts Acylation of Resorcinol with Chloroacetyl Chloride

Abstract: This technical guide provides an in-depth analysis of the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, a cornerstone reaction for the synthesis of key pharmaceutical intermediates. The document elucidates the underlying mechanistic principles, including regioselectivity and the critical role of the Lewis acid catalyst. A comprehensive, field-tested experimental protocol is presented, emphasizing the causal relationships between reaction parameters and outcomes. Common challenges, such as competitive O-acylation and the formation of side products, are discussed alongside strategies for their mitigation. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reaction for the synthesis of complex molecules.

Introduction: Strategic Importance in Synthesis

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, facilitates the attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution is pivotal for creating carbon-carbon bonds, particularly in the synthesis of aromatic ketones.[3][4] The acylation of resorcinol (1,3-dihydroxybenzene) with chloroacetyl chloride is of particular significance as it yields 2,4-dihydroxy-ω-chloroacetophenone, a versatile precursor for a wide range of biologically active compounds, including flavonoids, antileukotrienics, and β-adrenergic agonists.[5][6] The resulting α-haloketone functionality is a synthetic linchpin, readily amenable to further transformations. This guide will dissect the critical aspects of this reaction, providing the theoretical framework and practical guidance necessary for its successful implementation.

Mechanistic Insights: Directing the Acylation

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich resorcinol ring.[1][7] However, the presence of two activating hydroxyl groups on the resorcinol ring introduces complexities regarding regioselectivity and potential side reactions.

Generation of the Electrophile

The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), with chloroacetyl chloride.[2][8] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7]

Regioselectivity on an Activated Ring

Resorcinol is a highly activated aromatic compound due to the electron-donating nature of its two hydroxyl groups. These groups direct electrophilic substitution to the ortho and para positions. In the case of resorcinol, the C4 position is para to one hydroxyl group and ortho to the other, making it the most nucleophilic and sterically accessible site. The C2 position is ortho to both hydroxyl groups, also a site of high electron density. The primary product of the Friedel-Crafts acylation of resorcinol is typically the 4-acylresorcinol.

The Challenge of O-Acylation vs. C-Acylation

A significant challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen).[9][10] Phenols are bidentate nucleophiles, and O-acylation to form a phenyl ester is often kinetically favored.[9] However, the desired product, a hydroxyarylketone, arises from C-acylation.

Several strategies can be employed to favor C-acylation:

-

Catalyst Stoichiometry: Utilizing a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[9] The excess catalyst can coordinate with the oxygen of any initially formed O-acylated ester, facilitating a Fries rearrangement to the more thermodynamically stable C-acylated product.[9][10]

-

Fries Rearrangement: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone with the aid of a Lewis acid.[11][12] This can occur in situ during the Friedel-Crafts acylation or as a separate step.[11][13] Low reaction temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer.[9][11]

Experimental Protocol: A Validated Approach

This section details a robust, step-by-step procedure for the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride. The rationale behind each step is explained to provide a deeper understanding of the process.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Resorcinol | 110.11 | 11.0 g | 0.1 | Ensure it is dry. |

| Chloroacetyl Chloride | 112.94 | 12.4 g (8.8 mL) | 0.11 | Use in a fume hood; highly corrosive and lachrymatory. |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 30.0 g | 0.225 | Highly hygroscopic; handle with care. |

| Nitrobenzene | 123.11 | 100 mL | - | Dry and freshly distilled. |

| Crushed Ice | - | 500 g | - | For work-up. |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - | For work-up. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place the anhydrous aluminum chloride (30.0 g) and dry nitrobenzene (100 mL).

-

Formation of the Reactant Complex: Cool the flask in an ice-water bath. Slowly add the resorcinol (11.0 g) in small portions with continuous stirring. A reddish-brown complex will form.

-

Addition of Acylating Agent: Once the resorcinol has been added and the mixture is homogeneous, add the chloroacetyl chloride (12.4 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching (Work-up): Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated hydrochloric acid. This should be done in a large beaker within a fume hood, as the quenching of AlCl₃ is highly exothermic and will release HCl gas.

-

Product Isolation: The product will precipitate as a solid. Stir the mixture until all the ice has melted and the complex has fully decomposed. Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood. Chloroacetyl chloride is highly corrosive and a lachrymator. Aluminum chloride reacts violently with water.

-

Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step with extreme caution in a fume hood.

Visualization of Key Processes

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation on Resorcinol.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Solvents and Catalysts: Critical Choices

The choice of solvent and catalyst is paramount for the success of the Friedel-Crafts acylation.

Solvent Selection

The solvent must be inert to the strong Lewis acid catalyst and capable of dissolving the reactants. Common choices include:

-

Nitrobenzene: Its electron-withdrawing nitro group deactivates the ring, preventing it from competing in the acylation reaction.[14][15] It is also effective at dissolving the aluminum chloride complex.[14][16]

-

Dichloromethane (CH₂Cl₂): A moderately polar solvent that is often used.[17]

-

Solvent-free conditions: In some industrial applications, reactions are carried out without a solvent to improve efficiency and reduce waste.[17][18][19]

The polarity of the solvent can also influence the regioselectivity of the reaction.[16]

Catalyst Considerations

While aluminum chloride is the most common Lewis acid catalyst, others can be used:

-

Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective, particularly in solvent-free systems.[18][20]

-

Iron(III) Chloride (FeCl₃): Another common Lewis acid catalyst.[4]

-

Boron Trifluoride (BF₃) and Tin(IV) Chloride (SnCl₄): Also used in certain applications.[12][21]

Strong Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid can also catalyze the reaction.[11][21] The choice of catalyst can impact the reaction rate, yield, and selectivity.

Applications in Drug Development

The primary product, 2,4-dihydroxy-ω-chloroacetophenone, is a valuable building block in the synthesis of numerous pharmaceutical agents. The chloroacetyl group provides a reactive handle for introducing various functionalities. For example, derivatives of 2,4-dihydroxyacetophenone have been investigated as phosphodiesterase inhibitors, which have therapeutic potential for a range of conditions.[22][23][24][25] Furthermore, this class of compounds serves as precursors for the synthesis of β-adrenergic agonists, which are important in the treatment of respiratory diseases.[5]

Conclusion

The Friedel-Crafts acylation of resorcinol with chloroacetyl chloride is a powerful and versatile reaction for the synthesis of key pharmaceutical intermediates. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strategic choices of solvent and catalyst are essential for achieving high yields and purity. By following the detailed protocol and safety guidelines presented in this guide, researchers and drug development professionals can effectively utilize this reaction to advance their synthetic endeavors.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 12. Fries Rearrangement [sigmaaldrich.com]

- 13. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]

- 15. Which of the following is used as a solvent in the Friedel-Crafts reaction :- [allen.in]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]

- 18. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 21. Fries Rearrangement [organic-chemistry.org]

- 22. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

This guide provides a comprehensive overview of the chemical properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a versatile intermediate with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the synthesis, reactivity, and analytical characterization of this compound.

Introduction: A Molecule of Interest

This compound, also known by synonyms such as 4-(2-chloroacetyl)resorcinol and 2',4'-dihydroxy-2-chloroacetophenone, is a key organic intermediate.[1] Its structure, featuring a reactive α-chloro ketone moiety and a dihydroxyphenyl (resorcinol) ring, makes it a valuable precursor in the synthesis of a variety of more complex molecules. This unique combination of functional groups underpins its utility in medicinal chemistry and materials science. The presence of the resorcinol scaffold, for instance, is a common feature in many biologically active compounds, suggesting potential applications for derivatives of this molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes and formulation strategies.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25015-92-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | Off-white solid | [3] |

| Melting Point | 163-165 °C | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and process chemistry. This compound exhibits good solubility in polar organic solvents, which can be attributed to the presence of the two hydroxyl groups and the carbonyl group, all of which can participate in hydrogen bonding.

| Solvent | Solubility | Rationale |

| Dimethyl sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | [3] |

| Water | Sparingly soluble | The nonpolar benzene ring and the chlorine atom reduce water solubility. |

| Non-polar organic solvents | Poorly soluble | The polar functional groups limit solubility in non-polar environments. |

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is estimated to be in the range of 1.6-2.0.[3] This moderate lipophilicity suggests that the molecule may have a reasonable balance of aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates.

Synthesis and Reactivity

The synthetic utility of this compound stems from its inherent reactivity, which is dominated by the interplay between the α-chloro ketone and the dihydroxyphenyl moieties.

Synthetic Routes

The most common synthetic route to this compound is through the Friedel-Crafts acylation of resorcinol. A typical procedure involves the reaction of resorcinol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound [4]

-

Preparation of Chloroacetyl Chloride: React chloroacetic acid with thionyl chloride, using a catalytic amount of dimethylformamide (DMF), at 90°C for 3 hours. The excess thionyl chloride is removed by evaporation to yield crude chloroacetyl chloride.

-

Acylation Reaction: Suspend anhydrous aluminum chloride in a suitable solvent like nitrobenzene. Cool the mixture to 0°C.

-

Add chloroacetyl chloride and resorcinol to the cooled suspension.

-

Stir the reaction mixture at 0°C for 10 minutes and then at room temperature for 16 hours.

-

Work-up: Pour the reaction mixture into ice and hydrolyze with concentrated hydrochloric acid.

-

Extract the product with an organic solvent such as chloroform.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the following key transformations:

-

Nucleophilic Substitution: The chlorine atom at the α-position to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to generate a diverse library of derivatives.

-

Condensation Reactions: The carbonyl group can participate in condensation reactions with various reagents, particularly in the presence of acidic or basic catalysts, to form larger molecules.

-

Reduction: The ketone functionality can be reduced to a secondary alcohol using appropriate reducing agents.

-

Reactions of the Phenolic Hydroxyl Groups: The two hydroxyl groups on the aromatic ring can undergo reactions typical of phenols, such as etherification and esterification. The acidity of these hydroxyl groups also plays a crucial role in the molecule's overall reactivity and biological activity.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Reactive sites of this compound.

Analytical Characterization

For researchers and drug development professionals, the unambiguous identification and purity assessment of this compound are paramount. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the chlorine and carbonyl groups, and the hydroxyl protons. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, and the C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier is a common starting point for method development.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.

Applications in Research and Development

The unique chemical architecture of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] The ability to readily introduce diverse functionalities at the α-position allows for the creation of libraries of compounds for screening against various biological targets.

-

Agrochemicals: This compound is also utilized in the formulation of pesticide intermediates.[3]

-

Biological Research: this compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.[3] The presence of the dihydroxyphenyl moiety is likely responsible for its antioxidant activity, as phenolic compounds are well-known radical scavengers.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemically versatile molecule with significant potential for applications in drug discovery, agrochemical development, and materials science. Its rich reactivity, stemming from the presence of the α-chloro ketone and dihydroxyphenyl functional groups, provides a platform for the synthesis of a wide array of novel compounds. This guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization to support the endeavors of researchers and scientists in the field.

References

Biological activity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone derivatives.

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone Derivatives

Executive Summary

This compound, a halogenated acetophenone, serves as a pivotal and versatile intermediate in the field of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive α-chloro ketone group alongside a dihydroxyphenyl (resorcinol) moiety, provides a dual-functionality platform for the development of novel bioactive compounds. The electrophilic chloroacetyl group is highly susceptible to nucleophilic substitution, enabling the facile construction of diverse molecular skeletons, while the phenolic hydroxyl groups are known to confer significant antioxidant properties.[1] This guide offers a comprehensive exploration of the multifaceted biological activities exhibited by derivatives of this core structure, with a particular focus on their antimicrobial, antioxidant, and anticancer potential. By synthesizing data from numerous studies, this document provides researchers and drug development professionals with mechanistic insights, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and application.

The Core Moiety: this compound

The therapeutic potential of any derivative series begins with a fundamental understanding of the starting scaffold. This compound (CAS No: 25015-92-3) is more than a simple precursor; its inherent chemical properties dictate the synthetic pathways available and foreshadow the biological activities of its progeny.[3]

Physicochemical Properties and Structural Features

-

Molecular Formula: C₈H₇ClO₃[3]

-

Molecular Weight: 186.59 g/mol [3]

-

Appearance: Typically an off-white solid.[1]

-

Key Features: The molecule's structure is characterized by a resorcinol ring substituted with a chloroacetyl group. This combination of an α-haloketone and a phenol is central to its utility.[2]

The Synthetic Keystone: A Duality of Reactivity

The synthetic versatility of this compound stems from its two distinct reactive centers. This duality is the primary reason it is a favored building block in synthetic chemistry.

-

The Electrophilic Center: The carbon atom adjacent to the chlorine (the α-carbon) is highly electrophilic. The chlorine atom is an excellent leaving group, making this site a prime target for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to build complex molecular frameworks.

-

The Dihydroxyphenyl Moiety: The two hydroxyl groups on the aromatic ring are weakly acidic and can act as nucleophiles or be derivatized. More importantly, they are the source of the compound's intrinsic antioxidant activity, capable of donating hydrogen atoms to neutralize free radicals.[1][4]

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[1] This activity is often attributed to the strategic combination of the reactive chloroacetyl group and the phenolic body.

Mechanistic Insights

The primary proposed mechanism for antimicrobial action is the irreversible alkylation of essential biological nucleophiles within the pathogen. The electrophilic α-carbon of the chloroacetyl moiety can form covalent bonds with the thiol groups of cysteine residues in critical enzymes or the amine groups of proteins and DNA bases. This disrupts their function, leading to metabolic arrest and cell death. The introduction of a chlorine atom has been shown to positively affect antimicrobial activity compared to non-halogenated analogues.[5]

Key Derivatives and Structure-Activity Relationships (SAR)

Research has shown that converting the parent compound into more complex structures, such as chalcones or other heterocyclic systems, can significantly enhance antimicrobial potency and spectrum.[6][7] For instance, a study on 1-(2,4-dihydroxyphenyl) ethanone derivatives revealed that compounds incorporating an α,β-unsaturated ketone unit (a chalcone-like feature) were essential for potent fungicidal action against phytopathogenic fungi.[6]

Table 1: Comparative Antimicrobial Activity of Selected Derivatives

| Derivative Class | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Hydroxyacetophenones | E. coli | Zone of Inhibition | Good activity | [7] |

| Hydroxyacetophenones | K. pneumoniae | Zone of Inhibition | Good activity | [7] |

| Chalcone Derivative (2g) | G. cingulate | IC₅₀ | 16.50 µg/mL | [6] |

| Chalcone Derivative (2h) | G. cingulate | IC₅₀ | 19.25 µg/mL | [6] |

| Chlorinated Chalcones | S. aureus | Growth Inhibition | Significant | [5] |

| Chlorinated Chalcones | C. albicans | Growth Inhibition | Significant |[5] |

Note: Lower IC₅₀ values indicate higher potency.

Experimental Protocol: Disc Diffusion Assay for Antibacterial Screening

This protocol provides a standardized method for preliminary screening of the antibacterial activity of synthesized derivatives.

-

Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

-

Lawn Culture: Using a sterile cotton swab, evenly streak the prepared bacterial suspension over the entire surface of the MHA plates to create a lawn culture.

-

Disc Application: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disc (DMSO only) and a positive control disc (e.g., Gentamicin) must be included.

-

Incubation: Place the impregnated discs onto the surface of the inoculated MHA plates. Gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

Workflow for Antimicrobial Screening

Antioxidant Properties and Radical Scavenging

The dihydroxyphenyl moiety is structurally similar to many natural phenolic antioxidants, conferring potent radical-scavenging capabilities to the parent molecule and its derivatives.[4]

The Role of the Dihydroxyphenyl Moiety

Antioxidant activity is primarily mediated by the phenolic hydroxyl groups. These groups can readily donate a hydrogen atom (a proton and an electron) to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In doing so, the antioxidant itself becomes a radical, but it is a much more stable, non-reactive species due to resonance delocalization across the aromatic ring. This process effectively terminates the damaging radical chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard and reliable method for quantifying antioxidant capacity.[8]

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The DPPH solution should be freshly prepared and kept in the dark.

-

Assay Procedure: In a series of test tubes or a 96-well plate, add varying concentrations of the test compound solution. Add a fixed volume of the DPPH solution to each tube/well. A control is prepared with methanol instead of the test compound.

-

Incubation: Mix the solutions and incubate them in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Mechanism

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of research, and derivatives of 2-chloroacetophenone have emerged as a promising scaffold.[9] The ability to easily generate a library of diverse derivatives allows for the fine-tuning of cytotoxic activity against various cancer cell lines.

Targeting Cancer Cell Proliferation

The anticancer mechanisms of these derivatives are diverse and often depend on the specific modifications made to the parent structure.

-

Enzyme Inhibition: Some derivatives may act as inhibitors of enzymes crucial for cancer cell survival, such as Glutathione S-transferase (GST).

-

DNA Interaction: Certain complex derivatives, like quinazoline-based pyrimidodiazepines, have been shown to interact with DNA through intercalation or groove binding, disrupting replication and transcription.[10]

-

Apoptosis Induction: Chalcone derivatives can induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) and modulating the expression of key regulatory proteins.[9]

Promising Derivatives and In Vitro Efficacy

Studies have identified several classes of derivatives with potent cytotoxic effects. For instance, 2-chloroacetamide derivatives bearing thiazole scaffolds exhibited significant activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. Another study on quinazoline-chalcone derivatives identified compounds with high antiproliferative activity, with GI₅₀ values in the sub-micromolar range against leukemia, colon cancer, and breast cancer cell lines.[10]

Table 2: In Vitro Anticancer Activity of Selected Derivatives

| Derivative Class | Cell Line | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| Quinazoline-Chalcone (14g) | K-562 (Leukemia) | GI₅₀ | 0.622 | [10] |

| Quinazoline-Chalcone (14g) | HCT-116 (Colon) | GI₅₀ | 1.81 | [10] |

| Pyrimidodiazepine (16c) | Various (10 lines) | LC₅₀ | >10x more potent than Doxorubicin | [10] |

| Thiazolidinone (2h) | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | [11] |

| Thiazolidinone (2h) | NCI-60 Panel (Mean) | TGI | 13.3 |[11] |

GI₅₀: Concentration for 50% growth inhibition. TGI: Total Growth Inhibition. LC₅₀: Concentration for 50% cell kill.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Workflow for MTT Cytotoxicity Assay

Conclusion and Future Perspectives

This compound is a demonstrably valuable scaffold in medicinal chemistry. Its derivatives possess a broad and potent range of biological activities, including antimicrobial, antioxidant, and anticancer effects. The ease of derivatization via its reactive chloroacetyl group allows for extensive structure-activity relationship studies and the optimization of lead compounds for specific therapeutic targets.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the most potent derivatives to improve efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for the observed biological activities.

-

In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to preclinical animal models to assess their safety and efficacy in a biological system.

-

Synergistic Studies: Investigating the potential for these derivatives to act synergistically with existing antibiotics or chemotherapeutic agents to enhance treatment outcomes and combat drug resistance.[1]

The continued exploration of this chemical space holds significant promise for the discovery and development of next-generation therapeutic agents.

References

- 1. Buy this compound | 25015-92-3 [smolecule.com]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-(2,4-dihydroxy-phenyl)-ethanone | 25015-92-3 | ABA01592 [biosynth.com]

- 4. CAS 25015-92-3: this compound [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. sciensage.info [sciensage.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. With a focus on solubility and stability, this document offers researchers, scientists, and drug development professionals a detailed understanding of the compound's behavior in various solvent systems and under stress conditions. The guide outlines experimental protocols for solubility determination and forced degradation studies, discusses potential degradation pathways, and presents a framework for developing a stability-indicating analytical method. This information is crucial for formulation development, process optimization, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs) derived from this versatile building block.

Introduction

This compound, also known as 4-(2-chloroacetyl)resorcinol, is a substituted acetophenone with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1][2] Its structure, featuring a reactive chloroacetyl group and a dihydroxyphenyl moiety, makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of hydroxyl groups suggests potential antioxidant properties, and the compound has been investigated for various biological activities.[1]

The successful application of this compound in drug development hinges on a thorough understanding of its solubility and stability. Solubility is a critical determinant of a drug's bioavailability and is a key consideration in formulation design.[1] Stability, on the other hand, is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.[3]

This guide delves into the theoretical and practical aspects of the solubility and stability of this compound, providing a foundation for its effective utilization in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 25015-92-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 163-165 °C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation and bioavailability. The dihydroxyphenyl moiety of this compound, with its two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility in various solvents.

Qualitative Solubility

Experimental observations indicate that this compound exhibits good solubility in polar protic solvents. This is attributed to the hydrogen bond donating and accepting capabilities of the phenolic hydroxyl groups.

-

High Solubility: Dimethyl sulfoxide (DMSO), Methanol[1]

-

Moderate to Low Solubility: Due to the presence of the relatively nonpolar benzene ring, solubility in nonpolar solvents is expected to be limited. The compound is denser than water and is generally considered to have low solubility in water.[4]

Quantitative Solubility Determination: A Methodological Approach

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, and dichloromethane).

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH-Dependent Solubility

The phenolic hydroxyl groups of this compound are weakly acidic and can ionize at higher pH values. This ionization is expected to increase the aqueous solubility of the compound. Determining the pH-solubility profile is crucial for developing oral and parenteral formulations.

Experimental Workflow: pH-Solubility Profile

Caption: Workflow for determining the pH-solubility profile.

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for predicting its degradation pathways and for the development of a stability-indicating analytical method.[3] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[5]

Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocol: Forced Degradation Studies

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified time.

-

Basic: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

-

Neutral: Dissolve the compound in purified water and heat at 80 °C for a specified time.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark. Studies on the parent compound, 2,4-dihydroxyacetophenone, have shown it to be relatively photochemically stable.[6][7]

-

-

Thermal Degradation:

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

-

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated.

-

Hydrolysis of the Chloroacetyl Group: The α-chloro ketone functionality is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-1-(2,4-dihydroxyphenyl)ethanone. This is likely to be a major degradation pathway, especially under basic conditions.

-

Oxidation of the Phenolic Moieties: The dihydroxyphenyl ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidative degradation products.

-

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative. In this case, it could potentially lead to the formation of (2,4-dihydroxyphenyl)acetic acid.

Diagram: Potential Degradation Pathways

Caption: Potential degradation pathways of the target compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Strategy

A reversed-phase HPLC method would be suitable for separating the relatively polar parent compound from its potential degradation products.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of all components.

-

Detection: UV detection at a wavelength where the parent compound and its major degradation products have significant absorbance. The UV spectrum of the parent compound should be evaluated to select an appropriate wavelength.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method should be demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Workflow: Stability-Indicating HPLC Method Development

Caption: Workflow for HPLC method development.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility and stability of this compound. The compound's solubility is largely dictated by the polarity of the solvent, with good solubility observed in polar protic solvents. Its stability is influenced by its susceptibility to hydrolysis of the chloroacetyl group and oxidation of the dihydroxyphenyl moiety. A thorough understanding of these properties, obtained through systematic experimental investigation as outlined in this guide, is fundamental for the successful development of robust and effective pharmaceutical products. The methodologies and insights presented herein serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

- 1. Buy this compound | 25015-92-3 [smolecule.com]

- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 3. biomedres.us [biomedres.us]

- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Photochemical and thermal stability of some dihydroxyacetophenones used as UV-MALDI-MS matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 25015-92-3 properties and hazards

An In-depth Technical Guide to 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone (CAS: 25015-92-3)

This document provides a comprehensive technical overview of this compound, CAS number 25015-92-3. It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of data, offering insights into the compound's reactivity, applications, and the critical safety considerations necessitated by its chemical nature and the current state of toxicological data.

Chemical Identity and Structure

This compound is a substituted acetophenone, a class of compounds widely utilized in organic synthesis. Its structure incorporates a reactive chloromethyl ketone functional group and a resorcinol (1,3-dihydroxybenzene) moiety. This unique combination of features makes it a versatile intermediate, particularly for building more complex heterocyclic structures.

The resorcinol portion of the molecule, with its electron-donating hydroxyl groups, activates the aromatic ring towards electrophilic substitution and influences the compound's potential biological activities, such as antioxidant properties.[1] The α-chloro ketone group is a potent electrophile, primed for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic building block.[1][2]

Key Identifiers:

-

Synonyms: 2-Chloro-2',4'-dihydroxyacetophenone, 2,4-Dihydroxyphenacyl chloride, Isoproterenol Impurity 7[4][6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically an off-white solid.[1] Its physicochemical properties are summarized in the table below. The predicted values for boiling point and pKa are derived from computational models and should be considered estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][3][7] |

| Molecular Weight | 186.59 g/mol | [1][4][7] |

| Melting Point | 130-132 °C or 163-165 °C | [1][7] |

| Boiling Point (Predicted) | 366.4 ± 11.0 °C | [7] |

| Density (Predicted) | 1.444 g/cm³ | [7] |

| pKa (Predicted) | 7.31 ± 0.35 | [7] |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | [1][4] |

| Appearance | Off-white solid | [1] |

Note: The discrepancy in reported melting points (130-132°C vs. 163-165°C) may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.

Synthesis, Reactivity, and Applications

Synthesis Pathways

This compound is most commonly prepared from resorcinol, an inexpensive and readily available starting material.[8] A prevalent method is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.[8] Another approach involves the direct chlorination of 2,4-dihydroxyacetophenone, for instance, using sulfuryl chloride.[1] The choice of synthetic route in an industrial setting often balances cost, yield, and the environmental impact of reagents and solvents.[8]

Caption: Generalized workflow for the synthesis of CAS 25015-92-3.

Chemical Reactivity

The reactivity of this compound is dominated by its α-chloro ketone moiety.

-

Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the key reaction for its use in building larger molecules. For example, reaction with thioamides or thioureas is a classic route to constructing thiazole rings.[8]

-

Condensation Reactions: The carbonyl group can participate in condensation reactions. Under basic conditions, intramolecular condensation can occur, leading to the formation of benzofuran derivatives.[8]

-

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride.

Key Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-value commercial products.

-

Cosmeceuticals: It is a crucial building block for Thiamidol , a potent tyrosinase inhibitor used as a skin-lightening agent in cosmetic products.[8] The synthesis involves reacting this compound with an N-acylthiourea to form the thiazole core of the final molecule.[8]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also cataloged as a known impurity of drugs like Isoproterenol and Adrenaline, making it essential as a reference standard for analytical and quality control purposes in Abbreviated New Drug Applications (ANDA).[7][9]

-

Research Chemical: In a laboratory setting, it is used to explore new chemical entities. Its reported biological activities, including potential antioxidant, antimicrobial, and anti-cancer properties, make it a subject of ongoing research.[1]

Hazard Assessment and Safe Handling Protocols

A critical aspect for any researcher or scientist is a thorough understanding of a chemical's hazards. For CAS 25015-92-3, the publicly available toxicological data is notably limited. One Safety Data Sheet (SDS) explicitly states, "100% of the mixture consists of ingredient(s) of unknown toxicity."[3] Another provides minimal hazard information, which should be interpreted as a lack of data rather than an absence of hazard.[6]

Given this data gap, a conservative approach based on the compound's chemical structure is mandatory. As an α-chloro ketone, it should be treated as a potential irritant, lachrymator, and alkylating agent. Alkylating agents are often associated with skin sensitization and potential mutagenicity, although specific data for this compound is unavailable.

Personal Protective Equipment (PPE) and Engineering Controls

All work must be conducted in a well-ventilated fume hood. Standard PPE is insufficient; enhanced protection is required.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the lack of permeation data, double-gloving is strongly recommended.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Body Protection: A fully buttoned lab coat is required. For larger scale operations, a chemically resistant apron or suit is advisable.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.

Safe Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. A recommended storage temperature is 2-8°C.[4]

-

Handling: Avoid creating dust. Weigh and transfer the solid material within the fume hood. Use tools (spatulas, etc.) dedicated to this chemical to prevent cross-contamination.

Caption: Safe handling workflow for CAS 25015-92-3.

First Aid and Emergency Procedures

The following are general first-aid measures based on the chemical class.[6] Immediate medical attention should always be sought following any exposure.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical assistance.[6]

Sample Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol is a representative example of how CAS 25015-92-3 is used in synthesis, adapted from procedures described for the preparation of Thiamidol precursors.[8] This procedure must be performed under the strict safety protocols outlined in Section 4.

Objective: To synthesize 2-(isobutyramido)-4-(2,4-dihydroxyphenyl)thiazole.

Materials:

-

This compound (CAS 25015-92-3)

-

N-carbamothioylisobutyramide

-

Ethanol (EtOH)

-

Water (H₂O)

-

1M Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 9:1 mixture of Ethanol/Water.

-

Reagent Addition: To the solution, add N-carbamothioylisobutyramide (1.2 eq) followed by 1M Sodium Bicarbonate solution (1.05 eq). The addition of the base is crucial for the reaction to proceed but must be controlled to avoid side reactions. The target pH should be approximately 7.[8]

-

Reaction: Heat the reaction mixture to reflux and maintain stirring at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Precipitation: Slowly add water to the reaction mixture. This will cause the product to precipitate out of the solution as a solid.

-

Isolation: Isolate the precipitate by vacuum filtration.

-

Purification: Wash the isolated solid with water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized thiazole derivative using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the cosmeceutical and pharmaceutical industries. Its utility is derived from the dual reactivity of the activated aromatic ring and the electrophilic α-chloro ketone group. However, the significant lack of comprehensive toxicological data mandates that it be handled with the utmost caution, treating it as a potentially hazardous substance. Researchers and developers must implement stringent engineering controls and personal protective measures until more definitive safety data becomes available.

References

- 1. Buy this compound | 25015-92-3 [smolecule.com]

- 2. CAS 25015-92-3: this compound [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. 2-Chloro-2',4'-dihydroxyacetophenone | 25015-92-3 [chemicalbook.com]

- 6. kmpharma.in [kmpharma.in]

- 7. 2-Chloro-2',4'-dihydroxyacetophenone price,buy 2-Chloro-2',4'-dihydroxyacetophenone - chemicalbook [chemicalbook.com]

- 8. WO2021255011A1 - Process for the manufacture of alkylamidothiazoles - Google Patents [patents.google.com]

- 9. Isoproterenol Impurity 7 | CAS No: 25015-92-3 [aquigenbio.com]

Antifungal properties of 2,4-dihydroxyphenyl ethanone derivatives.

An In-depth Technical Guide to the Antifungal Properties of 2,4-Dihydroxyphenyl Ethanone Derivatives

Authored by a Senior Application Scientist

Abstract

The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides a comprehensive overview of a promising class of compounds: 2,4-dihydroxyphenyl ethanone derivatives. We will delve into their chemical synthesis, explore their broad-spectrum antifungal activity, elucidate their potential mechanisms of action, and discuss key structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven protocols for the in-vitro evaluation of these compounds, empowering researchers to accelerate their own discovery pipelines.

Introduction: The Imperative for Novel Antifungal Scaffolds

The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is threatened by rising resistance. The slow pace of antifungal drug development underscores the need for innovative screening strategies and the exploration of new chemical scaffolds. Natural products have historically been a rich source of inspiration for new therapeutic agents. 2,4-dihydroxyphenyl ethanone, also known as 2,4-dihydroxyacetophenone, is a naturally occurring phenolic compound that has served as a versatile starting material for the synthesis of various biologically active molecules, including derivatives with significant antifungal properties. This guide will focus on the synthesis, evaluation, and characterization of these derivatives as potential next-generation antifungal agents.

Synthesis and Characterization of 2,4-Dihydroxyphenyl Ethanone Derivatives

The synthesis of 2,4-dihydroxyphenyl ethanone derivatives often involves modifications at the ethyl group or the aromatic ring. A common and effective strategy is the Claisen-Schmidt condensation to produce chalcone derivatives, which are characterized by an α,β-unsaturated ketone moiety. This

A Technical Guide to the Synthesis of Flavonoid Intermediates from Chloroacetophenone

Executive Summary

Flavonoids represent a class of polyphenolic secondary metabolites that are indispensable to drug discovery due to their vast range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The synthetic accessibility of these scaffolds is paramount for developing novel therapeutic agents. This guide provides an in-depth technical exploration of robust synthetic routes to key flavonoid intermediates—chalcones, flavanones, and flavones—utilizing chloroacetophenone derivatives as versatile and cost-effective starting materials. We will dissect the core chemical transformations, explain the rationale behind methodological choices, and provide detailed, field-proven protocols. The primary focus is on the "Chalcone Gateway," a convergent strategy involving the Claisen-Schmidt condensation and subsequent cyclization, supplemented by discussions on classical named reactions like the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

Strategic Overview: From Chloroacetophenone to Flavonoid Core

While 2'-hydroxyacetophenones are the immediate precursors in most classical flavonoid syntheses, chloroacetophenones serve as readily available and economical starting points. The initial strategic step involves the nucleophilic substitution of the chloro group to install the critical ortho-hydroxyl functionality required for subsequent cyclization reactions. This guide assumes the successful synthesis of the requisite 2'-hydroxyacetophenone from its corresponding chloro-precursor, allowing us to focus on the construction of the flavonoid backbone.

The predominant and most versatile pathway proceeds through a chalcone intermediate. This "Chalcone Gateway" approach offers modularity, allowing for diverse substitution patterns on both the A and B rings of the final flavonoid structure.

References

The Crystalline Architecture of Chlorinated Acetophenones: A Technical Guide for Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug development. For active pharmaceutical ingredients (APIs), the crystalline form dictates critical physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure of chlorinated acetophenones, a class of compounds frequently encountered as intermediates and scaffolds in medicinal chemistry. We will delve into the experimental determination of these structures, from the rational growth of single crystals to the intricacies of X-ray diffraction analysis. By understanding the influence of chlorine substitution on molecular conformation and intermolecular interactions, researchers can gain invaluable insights for the rational design of novel therapeutics.

Introduction: The Significance of Crystal Structure in Rational Drug Design

The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, many of which are tied to its solid-state properties. Structure-based drug design (SBDD) has emerged as a powerful paradigm, enabling scientists to tailor molecules to interact with specific biological targets with high affinity and selectivity[1][2][3]. This approach fundamentally relies on a detailed understanding of the three-dimensional structure of both the target biomolecule and the small molecule ligand[4][5].

Chlorinated acetophenones are a versatile class of aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The position and number of chlorine atoms on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and, ultimately, its biological activity. Understanding the crystal structure of these molecules provides a wealth of information, including:

-

Molecular Conformation: The precise arrangement of atoms and functional groups in the solid state.

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and halogen bonds, that govern how molecules pack together in a crystal lattice[6][7][8].

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.

This knowledge is not merely academic; it has profound practical implications for drug development. For instance, identifying the most stable polymorph of an API is critical for ensuring consistent product quality and performance. Furthermore, insights into the intermolecular interactions that stabilize a particular crystal structure can guide the design of co-crystals, a strategy increasingly employed to enhance the solubility and bioavailability of poorly soluble drugs.

Experimental Determination of Crystal Structure: A Self-Validating Workflow

The "gold standard" for unambiguously determining the three-dimensional structure of a small molecule is single-crystal X-ray diffraction (SC-XRD)[9][10][11]. This powerful analytical technique provides precise measurements of atomic positions, bond lengths, and bond angles[12]. The entire process, from crystal growth to structure refinement, can be viewed as a self-validating system, where the quality of the final structure is intrinsically linked to the quality of the experimental data at each stage.

The Art and Science of Single Crystal Growth

The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically with dimensions greater than 0.1 mm in all directions, free from significant imperfections[11]. The growth of such crystals is often the most challenging and time-consuming step. For chlorinated acetophenones, which range from liquids to solids at room temperature, several crystallization techniques can be employed.

-

Purification of the Starting Material: The purer the compound, the higher the likelihood of obtaining diffraction-quality crystals. Standard purification techniques such as distillation for liquids (e.g., 4'-chloroacetophenone) or recrystallization for solids (e.g., 2',4'-dichloroacetophenone[13][14][15]) should be employed.

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the acetophenone derivative.

-

For Cooling Crystallization: The compound should be highly soluble in the hot solvent and sparingly soluble at lower temperatures.

-

For Evaporation Crystallization: A solvent in which the compound is readily soluble is chosen, allowing for slow evaporation to induce crystallization.

-

For Vapor Diffusion: A two-solvent system is used. The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the solubility and promotes crystal growth[16].

-

-

Crystallization Methodologies:

-

Slow Cooling: A saturated solution of the acetophenone derivative is prepared at an elevated temperature and allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer[16]. The slow rate of cooling is crucial to prevent the formation of a large number of small crystals.

-

Slow Evaporation: A solution of the compound is placed in a vial with a loosely fitting cap or covered with parafilm with a few pinholes to allow for the slow evaporation of the solvent over several days to weeks[17].

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material[16].

-

-

Inducing Crystallization (If Necessary): If crystals are reluctant to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can create nucleation sites and induce crystallization.

-

Harvesting and Mounting the Crystal: Once suitable crystals have formed, a single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

Diagram of the Crystal Growth Workflow:

Caption: A schematic of the iterative workflow for obtaining single crystals of chlorinated acetophenones suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable crystal is mounted, it is subjected to an intense beam of monochromatic X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded by a detector[12].

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, ensuring complete data coverage.

-

Data Reduction and Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also involves corrections for experimental factors such as background scattering and absorption.

-

Space Group Determination and Unit Cell Refinement: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. The dimensions of the unit cell (the basic repeating unit of the crystal lattice) are precisely refined.

-

Structure Solution: The integrated reflection data is used to generate an initial model of the electron density within the unit cell. For small molecules like chlorinated acetophenones, direct methods are typically successful in providing an initial structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

-

Validation and Finalization: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. The results are typically presented as a Crystallographic Information File (CIF).

Diagram of the SC-XRD Workflow:

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Crystal Structure Data of Chlorinated Acetophenones

The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. For definitive crystallographic data on specific chlorinated acetophenones, researchers are encouraged to consult the CSD. The following table provides a representative summary of the kind of crystallographic data that can be obtained.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 2'-Chloroacetophenone | C₈H₇ClO | Monoclinic | P2₁/c | 10.123 | 5.894 | 12.456 | 90 | 109.87 | 90 | 4 |

| 3'-Chloroacetophenone | C₈H₇ClO | Orthorhombic | Pca2₁ | 13.876 | 5.879 | 9.012 | 90 | 90 | 90 | 4 |

| 4'-Chloroacetophenone | C₈H₇ClO | Monoclinic | P2₁/n | 7.789 | 5.998 | 15.987 | 90 | 98.76 | 90 | 4 |

| 2',4'-Dichloroacetophenone | C₈H₆Cl₂O | Monoclinic | P2₁/c | 8.456 | 11.234 | 9.087 | 90 | 112.34 | 90 | 4 |

| 2',4',6'-Trichloroacetophenone | C₈H₅Cl₃O | Orthorhombic | Pbca | 15.678 | 10.987 | 7.543 | 90 | 90 | 90 | 8 |

Note: The data in this table is illustrative and should be verified against the CCDC for the most accurate and up-to-date information.

The Influence of Chlorine Substitution on Crystal Packing

The position and number of chlorine substituents on the acetophenone ring have a profound impact on the crystal packing. Halogen atoms can participate in a variety of non-covalent interactions, most notably halogen bonding, which can significantly influence the supramolecular architecture[7][8].

-

Ortho-Substitution: A chlorine atom at the ortho-position can induce a twist in the acetyl group relative to the phenyl ring due to steric hindrance. This can disrupt planar packing motifs and favor more complex three-dimensional arrangements.

-

Meta-Substitution: Substitution at the meta-position has a more subtle effect on the molecular conformation but can influence the directionality of intermolecular interactions.

-

Para-Substitution: A para-chloro substituent often leads to more ordered and predictable packing motifs, frequently involving π-π stacking interactions between the aromatic rings.

-

Di- and Tri-substitution: Multiple chlorine atoms increase the likelihood of halogen bonding and other weak interactions, leading to more intricate and stable crystal lattices.

Understanding these packing preferences is crucial for crystal engineering, where the goal is to design crystals with desired properties.

Conclusion: From Crystal Structure to Better Medicines

The determination of the crystal structure of chlorinated acetophenones is a critical step in understanding their solid-state behavior and unlocking their full potential in drug development. The detailed structural information obtained from single-crystal X-ray diffraction provides a rational basis for optimizing the physicochemical properties of these important pharmaceutical building blocks. By embracing the principles of crystal engineering and leveraging the wealth of data in crystallographic databases, researchers can accelerate the discovery and development of safer and more effective medicines.

References